molecular formula C27H27N3O6 B585461 Dehydro Barnidipine CAS No. 172331-68-9

Dehydro Barnidipine

Número de catálogo: B585461
Número CAS: 172331-68-9
Peso molecular: 489.528
Clave InChI: DFWOMDUVXAUTRY-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. This compound is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Análisis De Reacciones Químicas

Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Dehydro Barnidipine has a wide range of applications in scientific research:

Mecanismo De Acción

Dehydro Barnidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This inhibition prevents the influx of calcium ions, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The compound’s high lipophilicity allows for strong and long-lasting binding to the calcium channels, contributing to its prolonged antihypertensive effects .

Comparación Con Compuestos Similares

Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .

Actividad Biológica

Dehydro Barnidipine, a derivative of the calcium channel blocker Barnidipine, has garnered attention for its potential biological activities, particularly in the management of hypertension. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its chemical structure C27H27N3O6C_{27}H_{27}N_{3}O_{6} and is known for its role as a potent antagonist of voltage-dependent calcium channels. This compound is part of the 1,4-dihydropyridine class, which is widely recognized for its antihypertensive properties.

This compound primarily functions by blocking L-type and T-type calcium channels, leading to:

  • Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation and dilation of blood vessels, thereby reducing peripheral vascular resistance.
  • Antihypertensive Effects : Clinical studies have shown significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients treated with this compound.

Pharmacokinetics

  • Absorption : Following oral administration, peak plasma concentrations are typically reached within 5 to 6 hours. The bioavailability is relatively low (approximately 1.1%) due to extensive first-pass metabolism.
  • Distribution : High protein binding (92.4% to 98.9%) predominantly to albumin has been observed, with significant accumulation in organs such as the liver and kidneys.
  • Metabolism : this compound undergoes hepatic metabolism primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites.
  • Elimination : The drug is excreted mainly through feces (60%) and urine (40%).

Antihypertensive Studies

Research has demonstrated that this compound exhibits strong antihypertensive activity comparable to other established calcium channel blockers. In a clinical study involving various age groups:

  • Mean SBP Reduction :
    • Younger patients (≤55 years): -15.5 mmHg
    • Older patients (>55 years): -16.0 mmHg
  • Mean DBP Reduction :
    • Younger patients: -9.0 mmHg
    • Older patients: -7.9 mmHg

These findings indicate that this compound effectively lowers blood pressure across different demographics without significant differences in efficacy between age groups .

Case Studies

  • Case Study on Efficacy :
    A study followed patients over three months, revealing a statistically significant decrease in mean SBP and DBP with no notable adverse effects reported.
  • Long-Term Use :
    Another investigation assessed long-term administration in hypertensive patients, confirming sustained efficacy and tolerability over extended periods .

Comparative Table of Biological Activity

ParameterThis compoundStandard Calcium Channel Blockers
Mechanism L-type & T-type CCBsL-type CCBs
Bioavailability ~1.1%Varies (generally higher)
Peak Plasma Concentration 5-6 hoursVaries
Primary Excretion Route Feces (60%), Urine (40%)Varies
Average SBP Reduction -15.5 mmHgSimilar or better
Average DBP Reduction -9.0 mmHgSimilar or better

Propiedades

IUPAC Name

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWOMDUVXAUTRY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747439
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172331-68-9
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.